3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a bromine atom, a triazole ring, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the bromination of 4-(1h-1,2,4-triazol-1-yl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvents.
Major Products
Substitution: Formation of 3-substituted-4-(1h-1,2,4-triazol-1-yl)benzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-(1h-1,2,4-triazol-1-yl)benzoic acid.
Reduction: Formation of 3-bromo-4-(1h-1,2,4-triazol-1-yl)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its application:
Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, inhibiting their activity.
Ligand Coordination: The compound can coordinate with metal ions through the nitrogen atoms of the triazole ring, forming stable complexes.
Protein-Ligand Interactions: The benzaldehyde group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar structure but lacks the benzaldehyde group.
4-(1H-1,2,4-triazol-1-yl)benzaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-3-(1H-1,2,3-triazol-4-yl)benzaldehyde: Similar structure but with a different triazole ring position.
Uniqueness
3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a triazole ring on the benzaldehyde scaffold
Properties
IUPAC Name |
3-bromo-4-(1,2,4-triazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYOXZYCRXEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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